Pyruvic Acid

Content Navigation

Researchers needing a liquid α-keto acid for non-aqueous synthesis face solubility limits with sodium pyruvate. Pyruvic acid (CAS 127-17-3) is a free acid, miscible with ethanol and ether, enabling homogeneous reactions.

- Electrochemical/enzymatic chiral amine synthesis: up to 90.5% faradaic efficiency, no de-salting.

- Thermal decomposition

CAS Number

Product Name

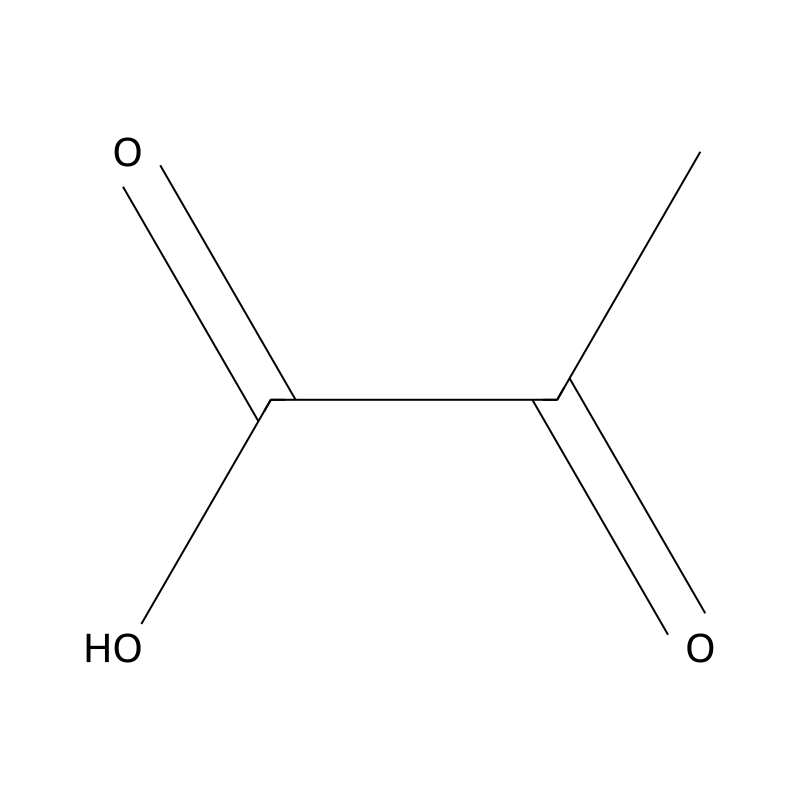

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

miscible with water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Purity

Package Size

Pyruvic acid (CAS: 127-17-3) is the simplest alpha-keto acid, featuring both a carboxylic acid and a ketone functional group. This structure makes it a critical intermediate in metabolic pathways and a versatile precursor in the chemical, pharmaceutical, and agricultural industries for synthesizing amino acids, drugs like L-DOPA, and other fine chemicals. Unlike its salt form, sodium pyruvate, which is often used as a readily accessible energy source in cell culture media, the free acid form offers distinct advantages in organic synthesis and applications where pH and non-aqueous solubility are critical process parameters.

Research Fit

References

- [5] Pyruvic acid. Wikipedia.

- [6] Zieliński, T., et al. General Methods of Pyruvic Acid Production. Encyclopedia.pub. 2023.

- [7] Sodium Pyruvate. Mediatech, Inc. Product Information Sheet.

- [19] Li, Y., Chen, J., & Lun, S. (2017). Recent Progress in the Microbial Production of Pyruvic Acid. Processes, 5(1), 8.

Direct substitution of pyruvic acid with its common salt, sodium pyruvate, or its ester, ethyl pyruvate, is often unviable due to fundamental differences in physical and chemical properties. Sodium pyruvate, a crystalline solid, offers superior thermal stability and high water solubility but is poorly soluble in organic solvents, limiting its use in non-aqueous synthesis. Conversely, pyruvic acid is a liquid miscible with water, ethanol, and ether, making it suitable for a broader range of reaction conditions. While esters like ethyl pyruvate provide enhanced stability in aqueous solutions compared to the free acid, their reactivity is altered, and they require an additional hydrolysis step to yield pyruvate, making them indirect and often inefficient substitutes in syntheses that require the free carboxylic acid moiety. Therefore, selecting the correct form is a critical, non-interchangeable procurement decision based on solvent system, required reactivity, and thermal processing parameters.

Substitution Risk

References

- [1] Siedlecka-Kroplewska, K., et al. (2022). Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence. International Journal of Molecular Sciences, 23(23), 15309.

- [17] Mitic, M., et al. (2020). Ethyl pyruvate, a versatile protector in inflammation and autoimmunity. Journal of leukocyte biology, 108(2), 531–544.

Superior Organic Solvent Solubility

Pyruvic acid is miscible with common organic solvents such as ethanol and ether, a critical property for its use in non-aqueous reaction systems. In contrast, its common salt substitute, sodium pyruvate, is only slightly soluble in ethanol and practically insoluble in ether, rendering it unsuitable for such applications.

| Evidence Dimension | Solubility |

| Target Compound Data | Miscible with ethanol and ether |

| Comparator Or Baseline | Sodium Pyruvate: Slightly soluble in ethanol, insoluble in ether |

| Quantified Difference | Qualitatively significant difference in solubility profile, enabling use in a much wider range of solvent systems. |

| Conditions | Standard laboratory conditions |

This solubility difference is a primary procurement driver for any organic synthesis that requires a non-aqueous environment, making pyruvic acid the only viable choice over its salt form.

Direct Chiral Amine Precursor

In the synthesis of valuable chiral amines, pyruvic acid serves as a direct α-keto acid substrate for reductive amination catalyzed by engineered amine dehydrogenases or transaminases. For example, in the electrosynthesis of alanine, pyruvic acid can be converted with a Faradaic efficiency (FE) of up to 90.5%. Using the salt form, sodium pyruvate, would introduce non-essential ions and require pH adjustment, while ester forms like ethyl pyruvate would require a separate hydrolysis step, complicating the one-pot synthesis process.

| Evidence Dimension | Faradaic Efficiency (FE) in Alanine Electrosynthesis |

| Target Compound Data | Up to 90.5% FE |

| Comparator Or Baseline | Lactic Acid (a potential alternative starting material): Requires an initial oxidation step to form pyruvic acid before amination can occur, adding process complexity and potential for yield loss. |

| Quantified Difference | Pyruvic acid provides a more direct, higher-efficiency route compared to precursors like lactic acid. |

| Conditions | Electrocatalytic reductive amination using a Cu/Ti self-supported electrode with NH2OH at -0.62 V (vs. RHE). |

For efficient, single-step synthesis of chiral amines, pyruvic acid is the preferred precursor, avoiding the additional processing steps and potential yield losses associated with its salts, esters, or other precursors like lactic acid.

Thermal Stability vs. Sodium Pyruvate

Pyruvic acid is thermally sensitive, decomposing at its boiling point of 165 °C and polymerizing slowly when heated. This necessitates careful temperature control during distillation and storage. In contrast, sodium pyruvate is a stable crystalline solid with a melting point over 300 °C, offering a significant advantage in high-temperature stability and shelf life. This difference is not a flaw but a critical processing parameter; pyruvic acid is suitable for low-temperature reactions where its liquid state and reactivity are needed, while sodium pyruvate is preferred for applications requiring high thermal stability, such as a solid component in dry mixes or culture media powders.

| Evidence Dimension | Decomposition/Melting Point |

| Target Compound Data | Decomposes at boiling point (165 °C) |

| Comparator Or Baseline | Sodium Pyruvate: Melting point >300 °C |

| Quantified Difference | >135 °C difference in thermal stability threshold |

| Conditions | Standard atmospheric pressure |

This defines the operational temperature window for procurement; pyruvic acid is for processes requiring a reactive liquid below 165°C, whereas sodium pyruvate is chosen for applications demanding high thermal robustness.

Pharmaceutical and Agrochemical Synthesis

Pyruvic acid is the material of choice for syntheses conducted in non-aqueous media, such as the production of specialized heterocycles or other active pharmaceutical ingredients. Its miscibility with ether and ethanol allows for homogeneous reaction conditions that are impossible to achieve with the water-soluble, organic-insoluble sodium pyruvate.

Biocatalytic & Electrocatalytic Reductive Amination

In modern, sustainable manufacturing of chiral amines like alanine, pyruvic acid serves as the ideal starting material. Its direct conversion in electrochemical or enzymatic systems achieves high efficiency (up to 90.5% FE) without the need for de-salting or ester hydrolysis, streamlining the process and maximizing yield compared to using sodium or ethyl pyruvate.

Low-Temperature Polymerization & Condensation

For processes requiring a reactive liquid keto-acid below 165 °C, pyruvic acid is the appropriate choice. Its defined thermal decomposition profile allows for precise temperature control in polymerization or self-condensation reactions where the high stability of sodium pyruvate would render it unreactive.

Application Fit Matrix

Physical Description

Liquid

colourless to amber viscous liquid with a sour vinegar-like odour

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (81.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

Vapor Pressure

Pictograms

Corrosive

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Balibar et al. Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bis-prenylation Nature Chemical Biology, doi: 10.1038/NChemBio.2007.20, published online 12 August 2007. http://www.nature.com/naturechemicalbiology

Kelly et al. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA. Nature Chemical Biology, doi: 10.1038/nchembio.237, published online 18 October 2009 http://www.nature.com/naturechemicalbiology

Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

Fets et al. MCT2 mediates concentration-dependent inhibition of glutamine metabolism by MOG. Nature Chemical Biology, doi: 10.1038/s41589-018-0136-y, published online 8 October 2018

Liu et al. Site-selective C-H arylation of primary aliphatic amines enabled by a catalytic transient directing group. Nature Chemistry, doi: 10.1038/nchem.2606, published online 12 September 2016

Explore Compound Types